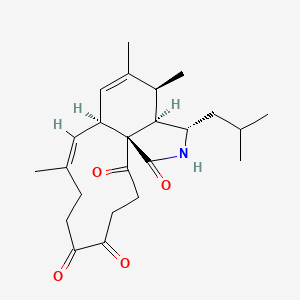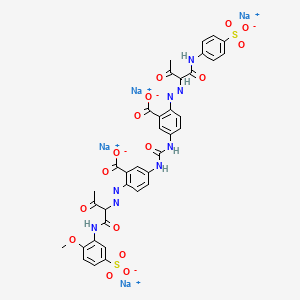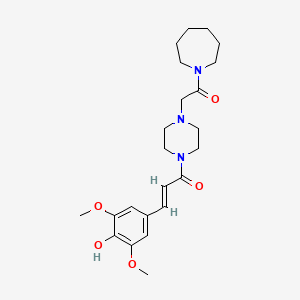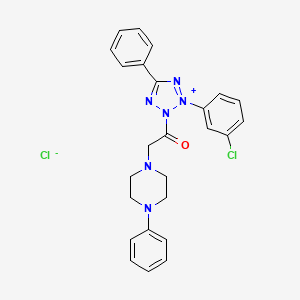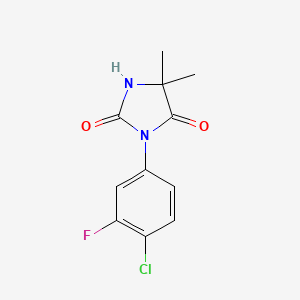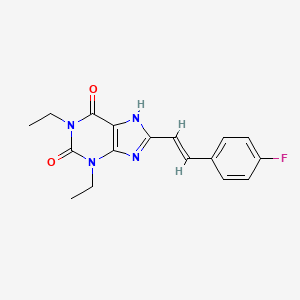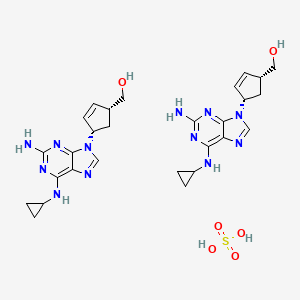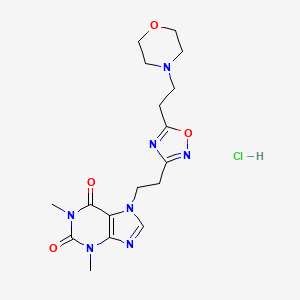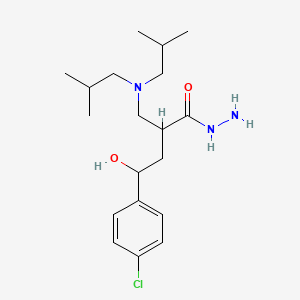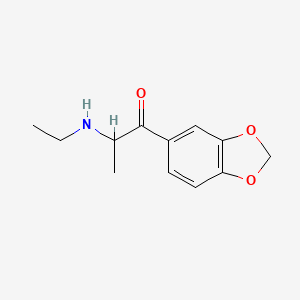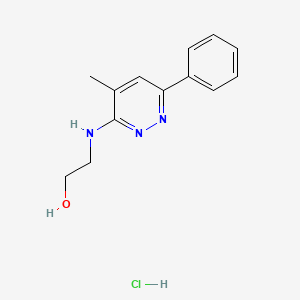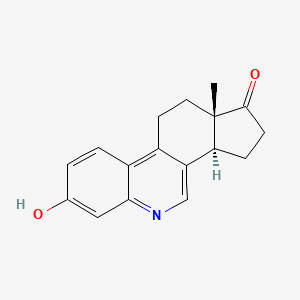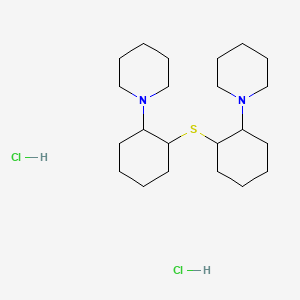
1,1'-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride is a chemical compound with the molecular formula C22H40N2S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes a sulfur atom bridging two cyclohexane rings, each connected to a piperidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride typically involves the following steps:
Formation of the Thioether Bridge: The initial step involves the formation of the thioether bridge by reacting a suitable thiol with a cyclohexane derivative under controlled conditions.
Cyclohexane Ring Formation: The cyclohexane rings are then formed through a series of cyclization reactions.
Piperidine Attachment: The final step involves the attachment of piperidine moieties to the cyclohexane rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine moieties.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Piperidine Derivatives: Formed through reduction reactions.
Substituted Piperidines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Pathways: Influence cellular signaling pathways to induce biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Thiodi-2,1-cyclohexanediyl)bis(4-methylpiperidine): Similar structure with a methyl group on the piperidine ring.
1,1’-(Thiodi-2,1-cyclohexanediyl)bis(4-ethylpiperidine): Similar structure with an ethyl group on the piperidine ring.
Uniqueness
1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride is unique due to its specific thioether bridge and the arrangement of piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
172421-37-3 |
|---|---|
Formule moléculaire |
C22H42Cl2N2S |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
1-[2-(2-piperidin-1-ylcyclohexyl)sulfanylcyclohexyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C22H40N2S.2ClH/c1-7-15-23(16-8-1)19-11-3-5-13-21(19)25-22-14-6-4-12-20(22)24-17-9-2-10-18-24;;/h19-22H,1-18H2;2*1H |
Clé InChI |
MLCOXMGCWXCHRN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CCCCC2SC3CCCCC3N4CCCCC4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)
